molecular formula C25H26N2O4 B2679970 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 618366-24-8

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2679970
CAS No.: 618366-24-8
M. Wt: 418.493
InChI Key: CGOZCAAYNTVHQV-UHFFFAOYSA-N
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Description

4-(Benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrrolidinone derivatives and features a benzofuran moiety, a diethylaminoethyl group, a hydroxyl group, and a phenyl ring. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions to form the benzofuran ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: Its biological activity has been explored in studies related to enzyme inhibition and modulation of biological pathways.

  • Medicine: The compound has been investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds, such as:

  • Benzofuran derivatives: These compounds share the benzofuran core but may differ in their substituents and functional groups.

  • Pyrrolidinone derivatives: These compounds have the pyrrolidinone ring but may have different side chains and substituents.

  • Diethylaminoethyl derivatives: These compounds contain the diethylaminoethyl group but may have different core structures.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-3-26(4-2)14-15-27-22(17-10-6-5-7-11-17)21(24(29)25(27)30)23(28)20-16-18-12-8-9-13-19(18)31-20/h5-13,16,22,29H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOZCAAYNTVHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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